molecular formula C21H28ClN3O5 B12384448 Thalidomide-5-O-C8-NH2 (hydrochloride)

Thalidomide-5-O-C8-NH2 (hydrochloride)

Cat. No.: B12384448
M. Wt: 437.9 g/mol
InChI Key: BNPYNTUHLDGEBR-UHFFFAOYSA-N
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Description

Thalidomide-5-O-C8-NH2 (hydrochloride) is a synthetic derivative of thalidomide, specifically designed to act as a cereblon ligand. This compound is primarily used in the recruitment of CRBN protein, which is a component of the E3 ubiquitin ligase complex. Thalidomide-5-O-C8-NH2 (hydrochloride) can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C8-NH2 (hydrochloride) involves multiple steps, starting from thalidomideThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of Thalidomide-5-O-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-O-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Thalidomide-5-O-C8-NH2 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of Thalidomide-5-O-C8-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This targeted protein degradation is a powerful tool for modulating cellular processes and has significant implications for therapeutic development .

Comparison with Similar Compounds

Uniqueness: Thalidomide-5-O-C8-NH2 (hydrochloride) is unique due to its specific design for use in PROTAC technology. The addition of the octyl chain and the amine group allows for the formation of conjugates with various ligands, enabling targeted protein degradation. This makes it a valuable tool in both basic research and drug development .

Properties

Molecular Formula

C21H28ClN3O5

Molecular Weight

437.9 g/mol

IUPAC Name

5-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C21H27N3O5.ClH/c22-11-5-3-1-2-4-6-12-29-14-7-8-15-16(13-14)21(28)24(20(15)27)17-9-10-18(25)23-19(17)26;/h7-8,13,17H,1-6,9-12,22H2,(H,23,25,26);1H

InChI Key

BNPYNTUHLDGEBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCN.Cl

Origin of Product

United States

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